molecular formula C8H14O4 B1259684 3-Methylpimelic acid CAS No. 10200-31-4

3-Methylpimelic acid

Cat. No. B1259684
CAS RN: 10200-31-4
M. Wt: 174.19 g/mol
InChI Key: NXDCNRPLRGMKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpimelic acid, also known as 3-methylpimelate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Methylpimelic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-Methylpimelic acid has been primarily detected in urine. Within the cell, 3-methylpimelic acid is primarily located in the cytoplasm and adiposome.
3-Methylpimelic acid is a branched-chain fatty acid.

Scientific Research Applications

Coordination Chemistry in Neuromelanin

3-Methylpimelic acid has been linked to studies in coordination chemistry, particularly in the context of neuromelanin. Research by Charkoudian and Franz (2006) explored the Fe(III)-coordination properties of neuromelanin components, which are crucial for understanding the biochemistry of neurological processes and disorders (Charkoudian & Franz, 2006).

Microporous Coordination Polymers

A study by Dimos et al. (2000) involved the synthesis and structural characterization of microporous coordination polymers using pimelic acids with rare earth metals. This research contributes to the field of material science, especially in the development of new microporous materials with potential applications in catalysis and gas storage (Dimos et al., 2000).

Crystal Nucleation and Discovery of Polymorphs

Mitchell, Yu, and Ward (2001) investigated the selective nucleation of organic polymorphs through epitaxy with single-crystal substrates. Their work, involving pimelic acid, contributes to the broader understanding of crystal growth, which has implications in pharmaceuticals and material science (Mitchell, Yu, & Ward, 2001).

Bio-Based Chemical Production

Research on 3-hydroxypropionic acid, a derivative of pimelic acid, by Vidra and Németh (2017) focused on its role as a precursor for several key compounds, highlighting the biotechnological applications of pimelic acid derivatives in producing valuable chemicals (Vidra & Németh, 2017).

Supercapacitor Applications

A study by Kumar et al. (2016) on melanin-based flexible supercapacitors reveals the potential application of eumelanin, a biopolymer related to pimelic acid derivatives, in energy storage technologies. This research contributes to the development of biocompatible and biodegradable materials for electronic applications (Kumar et al., 2016).

Environmental and Public Health Applications

Santana et al. (2019) investigated the use of 3-hydroxyanthranilic acid, a compound related to pimelic acid, in enhancing dye degradation through Fenton oxidative processes. This study has implications for environmental protection and the treatment of industrial effluents (Santana et al., 2019).

properties

CAS RN

10200-31-4

Product Name

3-Methylpimelic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-methylheptanedioic acid

InChI

InChI=1S/C8H14O4/c1-6(5-8(11)12)3-2-4-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

NXDCNRPLRGMKHU-UHFFFAOYSA-N

SMILES

CC(CCCC(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(=O)O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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